molecular formula C12H14Cl2N2O5 B1456147 Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-36-0

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456147
M. Wt: 337.15 g/mol
InChI Key: YQQIFSAKNMJMCM-GNAZCLTHSA-N
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Description

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H14Cl2N2O5 and its molecular weight is 337.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediates in Pharmaceutical Development

Research on related compounds such as 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine highlights its significance as an important intermediate in the development of small molecule anticancer drugs. A rapid synthetic method for these compounds involves several steps including cyclization, chlorination, and nucleophilic substitution, confirming the potential utility of structurally similar compounds in drug synthesis and optimization processes (Zhou et al., 2019).

Building Blocks for Heterocyclic Compounds

The utility of halo-nitrophenyl derivatives in synthesizing heterocyclic compounds, such as 4-substituted 7-azaindole derivatives, through simple nucleophilic displacement is notable. Such derivatives serve as versatile building blocks that facilitate the synthesis of complex molecules, indicating the potential research utility of methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride in creating pharmacologically active heterocyclic structures (Figueroa‐Pérez et al., 2006).

Catalytic Applications in Organic Synthesis

Research on optically active polymeric oximes derived from similar nitrophenyl compounds demonstrates their use as catalysts in the esterolysis of esters of p-nitrophenol with various acids. This illustrates the broader applicability of nitrophenyl derivatives in catalyzing significant organic reactions, suggesting potential catalytic roles for methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride in similar synthetic transformations (Aglietto et al., 1985).

Environmental Remediation

The photoassisted Fenton reaction demonstrates the complete oxidation of organic pollutants, utilizing compounds like metolachlor and methyl parathion. This suggests potential research into the use of related nitrophenyl derivatives in environmental remediation processes, highlighting the importance of these compounds in developing more efficient and environmentally friendly degradation methods for hazardous organic substances (Pignatello & Sun, 1995).

properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5.ClH/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13;/h2-4,8,10,14H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQIFSAKNMJMCM-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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